Indolin-4-Ol Hydrochloride, also known as 2,3-dihydro-1H-indol-4-ol hydrochloride, is a derivative of indole characterized by its unique bicyclic structure. This compound is classified under the category of indoline derivatives, which are significant in medicinal chemistry due to their diverse biological activities. Indolin-4-Ol Hydrochloride is primarily used as a building block in the synthesis of more complex indole derivatives, which are pivotal in pharmaceutical applications.
Indolin-4-Ol Hydrochloride can be sourced from various synthetic routes involving indole derivatives. It falls under the classification of aromatic heterocycles, specifically within the indoline family. This compound is notable for its potential therapeutic applications, including anticancer and anti-inflammatory properties, making it a subject of interest in ongoing research.
The synthesis of Indolin-4-Ol Hydrochloride can be achieved through several methods:
Indolin-4-Ol Hydrochloride has a molecular formula of CHClNO and a molecular weight of approximately 188.63 g/mol. The structure features a bicyclic system where an indole ring is fused with a hydroxyl group at the 4-position, contributing to its reactivity and biological properties.
Indolin-4-Ol Hydrochloride participates in various chemical reactions:
The mechanism of action for Indolin-4-Ol Hydrochloride largely revolves around its interactions at the molecular level:
Indolin-4-Ol Hydrochloride has several scientific uses:
The therapeutic exploration of indoline scaffolds began in the late 19th century with Adolf von Baeyer’s pioneering synthesis of oxyphenisatin (1885), a 3-(4-hydroxyphenyl)indoline-2-one derivative initially employed as a cathartic agent [7]. This foundational work established the synthetic accessibility of indoline heterocycles through acid-promoted Friedel–Crafts reactions, a methodology that remains relevant in modern medicinal chemistry. By the mid-20th century, natural indoline alkaloids such as reserpine (from Rauwolfia serpentina) and vincristine (from Catharanthus roseus) entered clinical use, validating the scaffold’s bioactivity. Reserpine became a prototypical antihypertensive agent, while vinca alkaloids demonstrated potent antimitotic properties in oncology [4] [6].
The 1980s–2000s witnessed strategic synthetic innovations enabling targeted modifications. Classical methods like Fischer indole synthesis (cyclization of arylhydrazones) and Reissert synthesis (annulation via nucleophilic addition-cyclization) were augmented by transition-metal catalysis. Palladium-catalyzed reactions, for example, allowed efficient construction of C2- and C3-substituted indolines, expanding access to derivatives like 4-hydroxyindoline [4] [10]. Concurrently, the discovery of pomalidomide and lenalidomide—isoindoline-based immunomodulatory drugs—highlighted the pharmacological versatility of reduced indole systems in oncology and inflammation [8].
Table 1: Key Milestones in Indoline Therapeutic Development
Time Period | Development | Representative Agents | Therapeutic Application |
---|---|---|---|
1885 | First synthesis of oxyphenisatin | Oxyphenisatin | Laxative (historical) |
1950s | Isolation of natural indoline alkaloids | Reserpine, Vincristine | Hypertension, Cancer |
1980s–2000s | Synthetic innovations (metal catalysis) | 4-Hydroxyindoline derivatives | Drug discovery intermediates |
2010s–Present | Targeted anticancer scaffolds | ErSO analogs | Breast cancer (preclinical) |
Recent decades focused on rational drug design leveraging the indoline core. Compounds like ErSO [3-(4-hydroxyphenyl)-1-(4-{2-[(phenylsulfonyl)amino]ethyl}phenyl)indolin-2-one] exemplify this evolution, where structural optimization yielded potent antitumor agents active against drug-resistant cancers via non-canonical estrogen receptor pathway activation [7]. This progression from fortuitously discovered natural products to deliberately engineered scaffolds underscores the indoline pharmacophore’s versatility.
Indolin-4-ol hydrochloride belongs to the 2,3-dihydroindole subclass, characterized by a non-aromatic pyrrolidine ring fused to benzene. This semi-saturated architecture confers distinct advantages over planar indoles:
Table 2: Structural Features and Pharmacological Implications of Indolin-4-ol Hydrochloride
Structural Feature | Physicochemical Property | Pharmacological Implication |
---|---|---|
C4 Hydroxyl group | Hydrogen-bond donor/acceptor | Enhanced target binding specificity |
Pyrrolidine N–H | Hydrogen-bond donor | Protein interactions (e.g., kinase Hinge region binding) |
Benzylic C3 position | Site of stereogenicity | Enantioselective activity; chiral drug design |
Hydrochloride salt | Increased aqueous solubility | Improved pharmacokinetics |
In drug design, the 4-hydroxyindoline motif serves as a:
Structurally simplified analogs retain bioactivity, evidenced by studies showing that even unsubstituted indolin-4-ol hydrochloride maintains kinase inhibitory effects due to its ability to form key hydrogen bonds with conserved lysine or aspartate residues in ATP-binding pockets [5] [9]. This balance of synthetic accessibility, tunable properties, and target engagement versatility positions indolin-4-ol hydrochloride as a privileged scaffold in contemporary heterocyclic drug discovery.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: